3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-FLUOROBENZAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a fluorobenzamide derivative using amide bond formation techniques, often involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a COX inhibitor and cytotoxic agent.
Biological Studies: Investigation of its effects on cancer cell lines, such as HeLa cells.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide .
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles .
Uniqueness
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-FLUOROBENZAMIDE is unique due to its combination of a benzodioxole moiety, an oxadiazole ring, and a fluorobenzamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15FN4O5 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-[(2-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O5/c20-13-4-2-1-3-12(13)17(25)21-7-8-22-18(26)19-23-16(24-29-19)11-5-6-14-15(9-11)28-10-27-14/h1-6,9H,7-8,10H2,(H,21,25)(H,22,26) |
InChI Key |
NHDIZVISWMSHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCCNC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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